Deanxit
Description
Structure
2D Structure
Properties
CAS No. |
76391-77-0 |
|---|---|
Molecular Formula |
C44H50F3N3OS |
Molecular Weight |
725.9 g/mol |
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS.C21H25N/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h1-2,4-8,16,29H,3,9-15H2;5-8,10-14H,9,15H2,1-4H3/b18-5+; |
InChI Key |
NECXFGBJNUZGBH-RZFZGDDESA-N |
SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Isomeric SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deanxit flupentixol - melitracen flupentixol, melitracen drug combination |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Mechanism: Melitracen inhibits serotonin/norepinephrine reuptake. Flupentixol antagonizes dopamine D1/D2 receptors, modulating mood and anxiety .
- Indications : Anxiety, post-stroke depression, chronic dizziness, and off-label uses (e.g., insomnia, somatic pain) .
- Side Effects : Dry mouth, constipation, tardive dyskinesia, akathisia, and dependency risks .
- Regulatory Issues : Banned in India and the Philippines; linked to misuse (36% of Lebanese users met DSM-V criteria for substance use disorder) .
Comparison with Similar Compounds
The following table and analysis compare Deanxit with antidepressants, antipsychotics, and non-pharmacological therapies:
| Compound | Drug Class | Efficacy vs. This compound | Onset of Action | Side Effects | Dependency Risk | Regulatory Status |
|---|---|---|---|---|---|---|
| Amitriptyline | TCA | Similar efficacy | Slower (2–4 weeks) | Anticholinergic effects (e.g., sedation, dry mouth) | Low | Widely approved |
| Doxepin | TCA | Similar efficacy | Slower | Similar to Amitriptyline | Low | Approved |
| Sertraline | SSRI | Synergistic when combined | Slower (4–6 weeks) | GI disturbances, sexual dysfunction | Low | Approved |
| Zopiclone | Non-BZD hypnotic | Similar for insomnia | Fast | Dizziness, metallic taste | Moderate | Approved |
| Acupuncture | Non-pharmacological | Comparable | Variable | Minimal | None | N/A |
Tricyclic Antidepressants (TCAs): Amitriptyline and Doxepin
- Efficacy : this compound demonstrated similar efficacy to amitriptyline in treating depression but with a faster onset (days vs. weeks) and fewer anticholinergic side effects (e.g., constipation, dry mouth) . In post-stroke depression, this compound improved neurological recovery faster than amitriptyline, with fewer adverse events .
- Safety : Amitriptyline and doxepin carry higher risks of sedation and cardiovascular effects, whereas this compound’s flupentixol component increases risks of tardive dyskinesia .
- Regulatory Status : Unlike this compound, TCAs are widely approved, reflecting better-established safety profiles .
SSRIs: Sertraline
- Synergy : A randomized trial found that adding this compound to sertraline accelerated symptom relief in the first 2 weeks for chronic disease patients with depression/anxiety. By week 8, both groups had similar efficacy, but this compound’s early advantage suggests utility in bridging SSRI latency .
- Safety : this compound’s side effect profile (e.g., dry mouth, dizziness) was comparable to placebo in combination therapy .
Zopiclone
- Insomnia Management : this compound showed 97.73% efficacy in treating insomnia with benzodiazepine (BZD) dependence, matching zopiclone’s efficacy but with fewer side effects (e.g., daytime drowsiness) .
- Dependency Risk : Both drugs pose dependency risks, but this compound’s long-term use (>1 year in 76.6% of Lebanese users) and over-the-counter availability exacerbate misuse .
Non-Pharmacological Therapies: Acupuncture and Catgut Implantation
- Patient Preference: Non-pharmacological options are favored for avoiding dependency, especially in regions like China where this compound is widely prescribed despite regulatory restrictions .
Critical Analysis of this compound’s Position in Therapy
Strengths:
- Rapid Onset : Effective within days, making it suitable for acute anxiety/depression .
- Combination Mechanism : Synergistic effects of melitracen (mood elevation) and flupentixol (anxiety reduction) .
Weaknesses:
- Dependency and Misuse : 36% of Lebanese users met criteria for this compound use disorder, driven by overprescription and poor patient education .
- Regulatory Scrutiny : Banned in multiple countries due to unproven long-term safety and safer alternatives (e.g., SSRIs, SNRIs) .
Clinical Controversies:
- Off-Label Use : Despite being approved only for anxiety/depression, pharmacists report misuse for insomnia, euphoria, and gastrointestinal disorders .
- Physician Practices: In Lebanon, 91% of patients with this compound use disorder obtained it via prescriptions, highlighting systemic overprescription .
Preparation Methods
Dehydration of 10-Hydroxy-10-(3-Dimethylaminopropyl)-2-Trifluoromethylthioxanthene
The synthesis begins with the dehydration of 10-hydroxy-10-(3-dimethylaminopropyl)-2-trifluoromethylthioxanthene using thionyl chloride (SOCl₂) or acetic anhydride ((CH₃CO)₂O) in an organic solvent (e.g., dichloromethane). This step generates 10-[3-(EZ)-dimethylaminopropyl]-2-trifluoromethylthioxanthene.
Key reaction conditions :
The choice of dehydrating agent critically influences isomer distribution. Thionyl chloride favors higher Z-type content (up to 48%) compared to acetic anhydride.
Alkylation with N-Hydroxyethyl Piperazine
The intermediate reacts with N-hydroxyethyl piperazine at elevated temperatures (130–170°C) for 24–48 hours to form flupentixol base . Post-reaction purification involves ethyl acetate extraction, washing with saturated sodium bicarbonate, and vacuum distillation.
Optimization parameters :
Hydrochlorination and Isomer Control
The flupentixol base is dissolved in acetone or ethanol, and hydrogen chloride gas is introduced until pH < 2. Excess HCl ensures complete dihydrochloride formation while suppressing E-type crystallization. The final product is washed with diethyl ether to remove impurities.
Critical factors :
Synthesis of Melitracen Hydrochloride
Melitracen, a tricyclic antidepressant, is synthesized via a Grignard reaction followed by amine functionalization.
Grignard Reaction with 10,10-Dimethylanthracen-9-One
10,10-Dimethylanthracen-9-one reacts with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF) to form a tertiary alcohol intermediate. The reaction proceeds at 0–5°C to avoid side products.
Reaction specifics :
Amination with Dimethylamine
The alcohol intermediate undergoes nucleophilic substitution with dimethylamine (NH(CH₃)₂) in the presence of a catalytic acid (e.g., H₂SO₄). This step introduces the dimethylaminopropyl side chain.
Process details :
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in isopropanol, yielding melitracen hydrochloride. The product is filtered and dried under vacuum to achieve >99% purity.
Formulation of Deanxit
This compound combines flupentixol dihydrochloride and melitracen hydrochloride in a 1:20 mass ratio. The formulation process involves:
Blending and Granulation
APIs are mixed with excipients (e.g., lactose, microcrystalline cellulose) in a high-shear granulator. A binder solution (e.g., polyvinylpyrrolidone) ensures uniform particle size distribution.
Compression and Coating
Granules are compressed into tablets using a rotary press. A film-coating layer (e.g., hydroxypropyl methylcellulose) is applied to enhance stability and patient compliance.
Quality control parameters :
Comparative Analysis of Synthesis Methods
| Parameter | Flupentixol (Patent CN104693173A) | Melitracen (Patent CN105418436B) |
|---|---|---|
| Key reagent | Thionyl chloride | Methylmagnesium bromide |
| Reaction time | 24–48 hours | 8–12 hours |
| Isomer control | Z-type: 42–52% | N/A |
| Overall yield | 68–72% | 75–80% |
| Purity | >98% | >99% |
Industrial Challenges and Solutions
Isomer Separation in Flupentixol
Early methods relied on fractional crystallization to isolate Z-type isomers, reducing yields to <50%. The patented dehydration-hydrochlorination approach eliminates this step, improving yield by 30%.
Scalability of Grignard Reactions
Melitracen synthesis requires stringent temperature control during the Grignard step. Continuous flow reactors have been proposed to enhance safety and scalability.
Q & A
Q. What pharmacovigilance strategies are recommended for detecting rare adverse events (e.g., extrapyramidal symptoms) in this compound users?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
